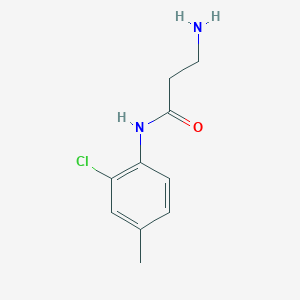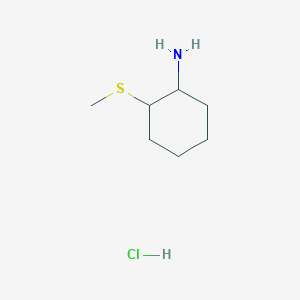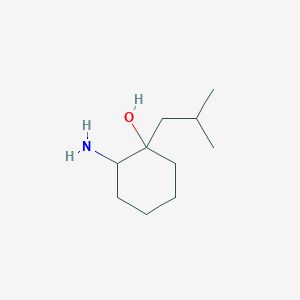amine](/img/structure/B13268389.png)
[(3,4-Dibromophenyl)methyl](2-ethoxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dibromophenyl)methylamine is an organic compound with the molecular formula C₁₁H₁₅Br₂NO It is characterized by the presence of two bromine atoms attached to a phenyl ring, a methyl group, and an ethoxyethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dibromophenyl)methylamine typically involves the bromination of a phenylmethylamine precursor followed by the introduction of the ethoxyethyl group. One common method includes:
Bromination: The starting material, phenylmethylamine, is subjected to bromination using bromine in the presence of a suitable solvent such as acetic acid. This step introduces bromine atoms at the 3 and 4 positions of the phenyl ring.
Alkylation: The dibrominated intermediate is then reacted with 2-ethoxyethyl chloride in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of (3,4-Dibromophenyl)methylamine follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dibromophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of phenolic compounds or quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
(3,4-Dibromophenyl)methylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Dibromophenyl)methylamine involves its interaction with specific molecular targets. The bromine atoms and the ethoxyethylamine moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
(3,4-Dibromophenyl)methylamine can be compared with other similar compounds such as:
(3,4-Dichlorophenyl)methylamine: Similar structure but with chlorine atoms instead of bromine.
(3,4-Dimethoxyphenyl)methylamine: Contains methoxy groups instead of bromine.
(3,4-Difluorophenyl)methylamine: Fluorine atoms replace the bromine atoms.
The uniqueness of (3,4-Dibromophenyl)methylamine lies in its specific bromine substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H15Br2NO |
|---|---|
Molecular Weight |
337.05 g/mol |
IUPAC Name |
N-[(3,4-dibromophenyl)methyl]-2-ethoxyethanamine |
InChI |
InChI=1S/C11H15Br2NO/c1-2-15-6-5-14-8-9-3-4-10(12)11(13)7-9/h3-4,7,14H,2,5-6,8H2,1H3 |
InChI Key |
QXPYRVGAZRRADE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=CC(=C(C=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Bromophenyl)sulfanyl]cyclobutane-1-carboxylic acid](/img/structure/B13268316.png)
![3-methyl-1-[4-(morpholine-4-sulfonyl)-2-nitrophenyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B13268324.png)
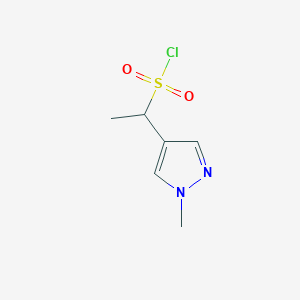
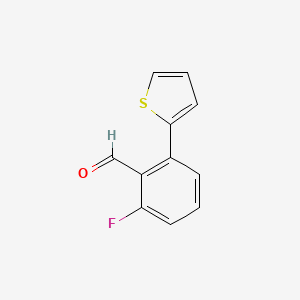
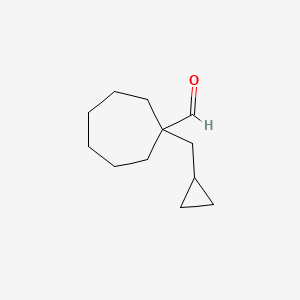
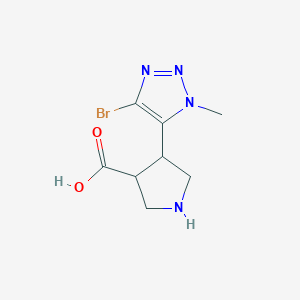
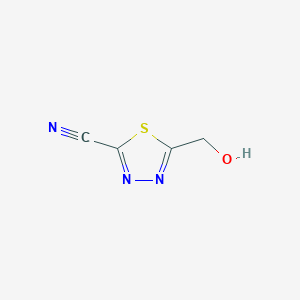
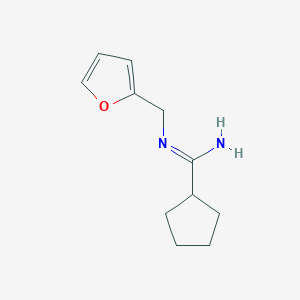
![N-[2-(Thiophen-2-yl)ethyl]thian-3-amine](/img/structure/B13268347.png)

![1-{[(3,4-Difluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13268372.png)
